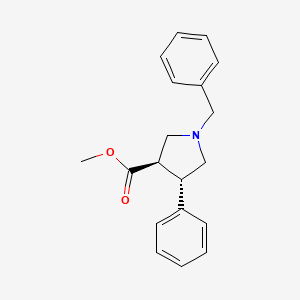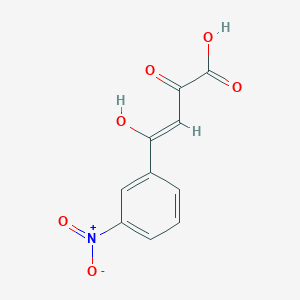
4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid is an organic compound characterized by the presence of a hydroxy group, a nitro-substituted phenyl ring, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amino-substituted derivative
Substitution: Formation of nitro or halogen-substituted derivatives
Applications De Recherche Scientifique
4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarin derivatives: Widely studied for their medicinal properties.
Quinolinones: Noted for their antimicrobial and antitumor activities.
Uniqueness
4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitro-substituted phenyl ring and butenoic acid moiety differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C10H7NO6 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7NO6/c12-8(5-9(13)10(14)15)6-2-1-3-7(4-6)11(16)17/h1-5,12H,(H,14,15)/b8-5- |
Clé InChI |
DBNMRWDKCSKCOM-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C(=O)C(=O)O)/O |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC(=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
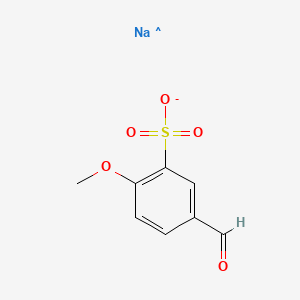

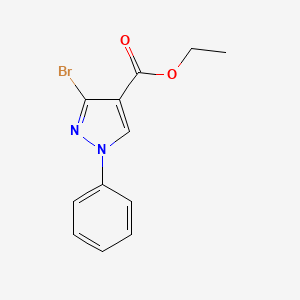
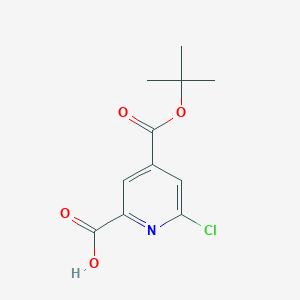

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11759877.png)
